4'-(2-Fluorophenoxy)acetophenone
Overview
Description
4’-(2-Fluorophenoxy)acetophenone is a chemical compound with the molecular formula C14H11FO2 and a molecular weight of 230.23 g/mol . It belongs to the class of acetophenones and is characterized by the presence of a fluorophenoxy group attached to the acetophenone core. This compound is commonly used in various fields of research due to its unique properties.
Mechanism of Action
Target of Action
Acetophenone derivatives have been found to exhibit antifungal properties, suggesting that their targets may be components of fungal cells .
Mode of Action
It has been suggested that certain acetophenone derivatives can alter the permeability of the cell membrane, affecting the growth of hyphae and leading to cell death .
Result of Action
It has been suggested that certain acetophenone derivatives can cause cell death by altering the permeability of the cell membrane and affecting the growth of hyphae .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2-Fluorophenoxy)acetophenone can be achieved through several methods. One common approach involves the reaction of aryl triflates with a mixture of tin tetramethyl, palladium(0), and carbon monoxide in the presence of triethylamine in dimethylformamide at 60°C . Another method includes the reaction of fluorobenzoyl chloride with magnesium chips in the presence of ethyl alcohol and carbon tetrachloride, followed by refluxing and subsequent purification steps .
Industrial Production Methods
Industrial production of 4’-(2-Fluorophenoxy)acetophenone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment for refluxing, distillation, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4’-(2-Fluorophenoxy)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4’-(2-Fluorophenoxy)acetophenone has a wide range of applications in scientific research:
Biology: The compound is utilized in biochemical research for studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4’-(2-Fluorophenoxy)acetophenone include other acetophenone derivatives such as:
Acetophenone: The simplest aromatic ketone with a similar structure but without the fluorophenoxy group.
Phenylacetic acids: Compounds with a similar aromatic core but different functional groups.
Uniqueness
4’-(2-Fluorophenoxy)acetophenone is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in specific research and industrial applications where these properties are advantageous.
Properties
IUPAC Name |
1-[4-(2-fluorophenoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-10(16)11-6-8-12(9-7-11)17-14-5-3-2-4-13(14)15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTIXDASSQPMGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374633 | |
Record name | 4'-(2-Fluorophenoxy)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58775-91-0 | |
Record name | 4'-(2-Fluorophenoxy)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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